Cas no 22687-02-1 (N'-(Tert-butyl)-N,N-dimethylethane-1,2-diamine)

N'-(Tert-butyl)-N,N-dimethylethane-1,2-diamine structure
22687-02-1 structure
Product Name:N'-(Tert-butyl)-N,N-dimethylethane-1,2-diamine
CAS-nummer:22687-02-1
MF:C8H20N2
MW:144.257802009583
MDL:MFCD11505478
CID:1411383
PubChem ID:20626716
Update Time:2025-04-23

N'-(Tert-butyl)-N,N-dimethylethane-1,2-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine, N'-(1,1-dimethylethyl)-N,N-dimethyl-
    • [2-(tert-butylamino)ethyl]dimethylamine
    • N'-(tert-butyl)-N,N-dimethylethane-1,2-diamine
    • XGPPSKSOIFNAMM-UHFFFAOYSA-N
    • 1,2-Ethanediamine, N2-(1,1-dimethylethyl)-N1,N1-dimethyl-
    • 1-(t-butylamino)-2-dimethylaminoethane
    • N-t-butyl,N',N'-dimethylethylenediamine
    • AKOS000258628
    • 22687-02-1
    • MFCD11505478
    • N-tert-butyl-N',N'-dimethylethane-1,2-diamine
    • TERT-BUTYL[2-(DIMETHYLAMINO)ETHYL]AMINE
    • SCHEMBL2604979
    • EN300-39566
    • AS-63941
    • A12295
    • N'-(Tert-butyl)-N,N-dimethylethane-1,2-diamine
    • MDL: MFCD11505478
    • Inchi: 1S/C8H20N2/c1-8(2,3)9-6-7-10(4)5/h9H,6-7H2,1-5H3
    • InChI-sleutel: XGPPSKSOIFNAMM-UHFFFAOYSA-N
    • LACHT: N(CCN(C)C)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 144.1628
  • Monoisotopische massa: 144.163
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 4
  • Complexiteit: 81.7
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 15.3
  • XLogP3: 0.8

Experimentele eigenschappen

  • PSA: 15.27

N'-(Tert-butyl)-N,N-dimethylethane-1,2-diamine Prijsmeer >>

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